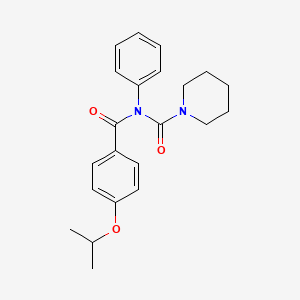

N-(4-isopropoxybenzoyl)-N-phenylpiperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antitumor Activity

Research has explored the potential of various carboxamide derivatives in antitumor activities, focusing on their ability to interact with DNA and inhibit cancer cell growth. For instance, dibenzo[1,4]dioxin-1-carboxamides and 2-phenylbenzimidazole-4-carboxamides have been synthesized and evaluated for antitumor activities, showing promise as DNA-intercalating agents which may act independently of topoisomerase II, suggesting potential utility in overcoming drug resistance in cancer treatment (Lee et al., 1992); (Denny et al., 1990).

Dermal Absorption and Metabolism

The dermal absorption and metabolism of parabens, which share functional similarities with carboxamide derivatives, have been studied, demonstrating the hydrolysis by carboxylesterases to 4-hydroxybenzoic acid. Such studies underscore the significance of understanding the metabolic pathways of carboxamide derivatives upon dermal exposure, which is crucial for assessing their safety and efficacy as pharmaceutical agents (Jewell et al., 2007).

Inhibition of Enzymatic Activity

Carboxamide derivatives have been investigated for their inhibitory effects on enzymes like dihydroorotate dehydrogenase, which plays a pivotal role in the de novo synthesis of pyrimidine nucleotides, essential for immune cell functions. Such inhibitors, including isoxazol and cinchoninic acid derivatives, showcase the potential of carboxamide derivatives in developing immunosuppressive agents (Knecht & Löffler, 1998).

Cytotoxicity and Anticancer Properties

Several studies highlight the synthesis and cytotoxic evaluation of carboxamide derivatives, showing their potential in combating various cancer cell lines. These derivatives demonstrate significant cytotoxicity, offering a foundation for the development of novel anticancer agents (Hassan et al., 2014); (Yar & Ansari, 2009).

Diuretic Activity

Research into biphenyl benzothiazole-2-carboxamide derivatives has uncovered their promising diuretic activity, indicating the versatility of carboxamide derivatives in therapeutic applications beyond oncology (Yar & Ansari, 2009).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-phenyl-N-(4-propan-2-yloxybenzoyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-17(2)27-20-13-11-18(12-14-20)21(25)24(19-9-5-3-6-10-19)22(26)23-15-7-4-8-16-23/h3,5-6,9-14,17H,4,7-8,15-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJACQCFBCAKYMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2376629.png)

![1-(3,4,6,7,9,9a-Hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl)prop-2-en-1-one](/img/structure/B2376631.png)

![5H-Pyrrolo[2,3-b]pyrazine](/img/structure/B2376634.png)

![2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2376635.png)

![1-(4-((4-Methoxy-[1,4'-bipiperidin]-1'-yl)sulfonyl)phenyl)ethanone](/img/structure/B2376638.png)

![3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2376644.png)

![2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B2376646.png)

![N-(3,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2376647.png)